molecular formula C9H12ClN B12973958 (R)-1-(5-Chloro-2-methylphenyl)ethanamine

(R)-1-(5-Chloro-2-methylphenyl)ethanamine

Cat. No.: B12973958
M. Wt: 169.65 g/mol
InChI Key: RCJWKWDOIJCEIL-SSDOTTSWSA-N
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Description

®-1-(5-Chloro-2-methylphenyl)ethanamine is an organic compound that belongs to the class of phenylethylamines It is characterized by the presence of a chloro group at the 5th position and a methyl group at the 2nd position on the phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Chloro-2-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 5-chloro-2-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Resolution: The racemic mixture of the product is then resolved to obtain the ®-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production of ®-1-(5-Chloro-2-methylphenyl)ethanamine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Chloro-2-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

®-1-(5-Chloro-2-methylphenyl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(5-Chloro-2-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Chloro-2-methylphenyl)ethanamine: The enantiomer of the compound with different stereochemistry.

    1-(5-Chloro-2-methylphenyl)propan-2-amine: A similar compound with an additional carbon in the side chain.

    1-(5-Chloro-2-methylphenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

®-1-(5-Chloro-2-methylphenyl)ethanamine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the chloro and methyl groups also contributes to its distinct chemical properties and reactivity.

This detailed article provides a comprehensive overview of ®-1-(5-Chloro-2-methylphenyl)ethanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

(1R)-1-(5-chloro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12ClN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1

InChI Key

RCJWKWDOIJCEIL-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)[C@@H](C)N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)N

Origin of Product

United States

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